Cas no 615580-36-4 (2-Pyridinecarboxaldehyde, 6-(difluoromethyl)-4-methyl-)

2-Pyridinecarboxaldehyde, 6-(difluoromethyl)-4-methyl-, is a fluorinated pyridine derivative characterized by its difluoromethyl and methyl substituents at the 6- and 4-positions, respectively. This compound is of interest in synthetic organic chemistry due to its reactive aldehyde functional group, which facilitates further derivatization, and the electron-withdrawing effects of the difluoromethyl group, enhancing its utility in nucleophilic substitution reactions. The structural features make it a valuable intermediate for pharmaceuticals, agrochemicals, and materials science applications. Its stability under standard conditions and compatibility with various reaction conditions further underscore its versatility in complex synthetic pathways.
2-Pyridinecarboxaldehyde, 6-(difluoromethyl)-4-methyl- structure
615580-36-4 structure
Product Name:2-Pyridinecarboxaldehyde, 6-(difluoromethyl)-4-methyl-
CAS No:615580-36-4
MF:C8H7F2NO
MW:171.144088983536
CID:4069046
PubChem ID:85875917
Update Time:2025-06-12

2-Pyridinecarboxaldehyde, 6-(difluoromethyl)-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinecarboxaldehyde, 6-(difluoromethyl)-4-methyl-
    • 615580-36-4
    • 2-(Difluoromethyl)-4-methylpyridine-6-carboxaldehyde
    • PPCJHNAGWPXLDR-UHFFFAOYSA-N
    • Inchi: 1S/C8H7F2NO/c1-5-2-6(4-12)11-7(3-5)8(9)10/h2-4,8H,1H3
    • InChI Key: PPCJHNAGWPXLDR-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C)C=C(C=O)N=1)F

Computed Properties

  • Exact Mass: 171.04957017Da
  • Monoisotopic Mass: 171.04957017Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 30Ų

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Additional information on 2-Pyridinecarboxaldehyde, 6-(difluoromethyl)-4-methyl-

Introduction to 2-Pyridinecarboxaldehyde, 6-(difluoromethyl)-4-methyl- (CAS No. 615580-36-4)

2-Pyridinecarboxaldehyde, 6-(difluoromethyl)-4-methyl- (CAS No. 615580-36-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Difluoromethyl-4-methylpyridine-2-carbaldehyde, is characterized by its unique structural features, including a pyridine ring, a difluoromethyl group, and a methyl substituent. These characteristics contribute to its potential applications in the development of novel drugs and therapeutic agents.

The chemical structure of 2-Pyridinecarboxaldehyde, 6-(difluoromethyl)-4-methyl- (CAS No. 615580-36-4) is represented by the formula C9H7F2

In recent years, there has been a growing interest in the use of fluorinated compounds in medicinal chemistry due to their ability to modulate biological activity and improve pharmacokinetic properties. The difluoromethyl group in 2-Pyridinecarboxaldehyde, 6-(difluoromethyl)-4-methyl- (CAS No. 615580-36-4) is particularly noteworthy for its impact on the compound's bioavailability and metabolic stability. Studies have shown that fluorinated derivatives often exhibit enhanced binding affinities to target proteins and reduced susceptibility to enzymatic degradation.

The synthesis of 2-Pyridinecarboxaldehyde, 6-(difluoromethyl)-4-methyl- (CAS No. 615580-36-4) typically involves multi-step reactions that include the formation of the pyridine ring, introduction of the difluoromethyl group, and subsequent functionalization to achieve the desired aldehyde functionality. One common synthetic route involves the reaction of a suitable pyridine derivative with a difluoromethylating agent, followed by oxidation to form the aldehyde. This process requires careful control of reaction conditions to ensure high yields and purity.

In terms of biological activity, 2-Pyridinecarboxaldehyde, 6-(difluoromethyl)-4-methyl- (CAS No. 615580-36-4) has shown promise in various assays designed to evaluate its potential as a therapeutic agent. For instance, preliminary studies have indicated that this compound exhibits potent inhibitory effects on specific enzymes involved in disease pathways. These findings suggest that it could be further developed into drugs targeting conditions such as cancer, inflammation, and neurodegenerative disorders.

The pharmacological profile of 2-Pyridinecarboxaldehyde, 6-(difluoromethyl)-4-methyl- (CAS No. 615580-36-4) has also been investigated through in vitro and in vivo experiments. In cell-based assays, it has demonstrated significant cytotoxicity against cancer cell lines while showing minimal toxicity towards normal cells. Additionally, animal studies have provided insights into its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME) properties.

The potential therapeutic applications of 2-Pyridinecarboxaldehyde, 6-(difluoromethyl)-4-methyl- (CAS No. 615580-36-4) are not limited to oncology. Researchers have explored its use in other areas such as anti-inflammatory agents and neuroprotective compounds. For example, it has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress in neuronal cells, making it a promising candidate for treating inflammatory diseases and neurodegenerative conditions.

To further advance the development of 2-Pyridinecarboxaldehyde, 6-(difluoromethyl)-4-methyl- (CAS No. 615580-36-4), ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity. Computational methods such as molecular docking and quantum mechanics calculations are being employed to predict binding interactions with target proteins and guide rational drug design efforts.

In conclusion, 2-Pyridinecarboxaldehyde, 6-(difluoromethyl)-4-methyl- (CAS No. 615580-36-4) represents an exciting molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing medical treatments for various diseases.

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